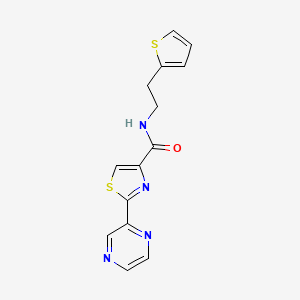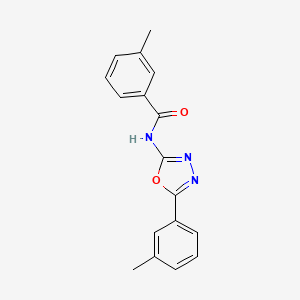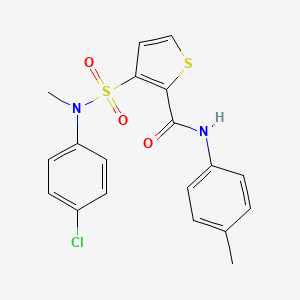
3-(N-(4-chlorophenyl)-N-methylsulfamoyl)-N-(p-tolyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(N-(4-chlorophenyl)-N-methylsulfamoyl)-N-(p-tolyl)thiophene-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It selectively inhibits the activity of Bruton's tyrosine kinase (BTK), which is a crucial enzyme involved in the B-cell receptor (BCR) signaling pathway. The BCR signaling pathway plays a critical role in the survival and proliferation of B-cells, and its dysregulation has been implicated in the pathogenesis of several B-cell malignancies.
Aplicaciones Científicas De Investigación
Novel Synthetic Routes and Chemical Reactivity
Research by Corral and Lissavetzky highlights the development of new synthetic pathways for creating thiophene derivatives through reactions with methyl 3-hydroxythiophene-2-carboxylate. This study outlines a method for producing thiophene-2,4-diols and their subsequent conversion to various ethers of thiotetronic and α-halogenothiotetronic acids, showcasing the potential for creating diverse thiophene-based compounds with significant chemical reactivity and utility (Corral & Lissavetzky, 1984).
Polymer Science and Materials Engineering
A study by Miyatake et al. explores the synthesis and characterization of poly(thiophenylenesulfonic acid), a novel class of polyaromatic electrolyte. This research demonstrates the compound's solubility in water and methanol, ability to form transparent films, and excellent proton conductivity. These characteristics highlight the compound's potential in applications such as fuel cells and other electrochemical devices (Miyatake, Shouji, Yamamoto, & Tsuchida, 1997).
Optical Properties and Solid-State Emission Enhancement
Li, Vamvounis, and Holdcroft's investigation into the postfunctionalization of poly(3-hexylthiophene) (P3HT) reveals how various functional groups affect the optical and photophysical properties of poly(thiophene)s. Their work indicates that certain substitutions can significantly enhance solid-state fluorescence, suggesting potential applications in optoelectronic devices and materials science (Li, Vamvounis, & Holdcroft, 2002).
Antimicrobial Activity
Research by Arora et al. details the synthesis, characterization, and antimicrobial activity of Schiff bases of thiophene derivatives. This study contributes to the understanding of how structural modifications in thiophene compounds can impact their biological activity, offering a pathway for developing new antimicrobial agents (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).
Genotoxic and Carcinogenic Potential Assessment
Lepailleur et al. assess the genotoxic and carcinogenic potentials of thiophene derivatives using in vitro and in silico methodologies. Their work underscores the importance of evaluating the safety and environmental impact of thiophene-based compounds, particularly those used in pharmaceuticals, agrochemicals, and dyes (Lepailleur et al., 2014).
Propiedades
IUPAC Name |
3-[(4-chlorophenyl)-methylsulfamoyl]-N-(4-methylphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S2/c1-13-3-7-15(8-4-13)21-19(23)18-17(11-12-26-18)27(24,25)22(2)16-9-5-14(20)6-10-16/h3-12H,1-2H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFRJMMLLLBFIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N(C)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
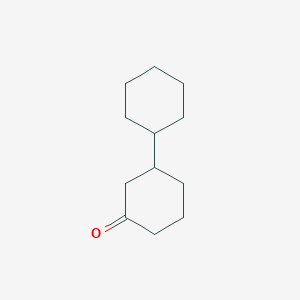
![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]benzamide](/img/structure/B2392491.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2392493.png)
![1-(4-Methylpiperidin-1-yl)-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2392495.png)
![N-(2-methoxy-5-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2392496.png)
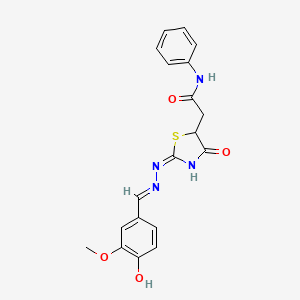

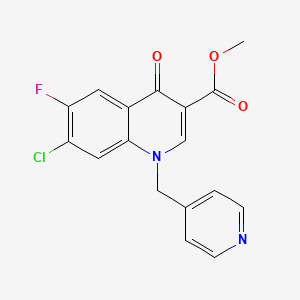
![(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperazin-1-yl)methanone](/img/structure/B2392504.png)
![N'-[(4-fluorophenyl)methylene]-2-(3-nitroanilino)acetohydrazide](/img/structure/B2392505.png)
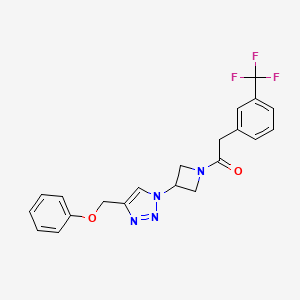
![2-(4-bromophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide](/img/structure/B2392509.png)
